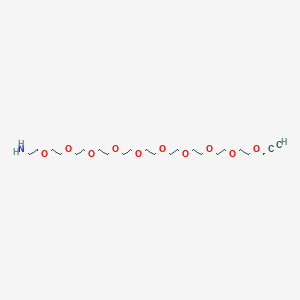

![molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

Übersicht

Beschreibung

PS210 is a potent and selective activator of phosphoinositide-dependent protein kinase 1 (PDK1). It specifically targets the PIF-binding pocket of PDK1, without acting against other protein kinases such as ribosomal protein S6 kinase (S6K), protein kinase B (PKB/Akt), or glycogen synthase kinase 3 (GSK3) . Its prodrug, PS423, serves as a substrate-selective inhibitor of PDK1 in cells, inhibiting the phosphorylation and activation of S6K .

Vorbereitungsmethoden

Die Synthese von PS210 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die endgültige Kupplungsreaktion. Der Syntheseweg beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten . Industrielle Produktionsverfahren können die Vergrößerung des Synthesewegs und die Optimierung der Reaktionsbedingungen umfassen, um eine kostengünstige und effiziente Produktion zu erreichen .

Analyse Chemischer Reaktionen

PS210 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PS210 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen von PS210 zu modifizieren.

Substitution: PS210 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.

Wissenschaftliche Forschungsanwendungen

PS210 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

PS210 übt seine Wirkungen aus, indem es an die PIF-Bindungstasche von PDK1 bindet, den Rest Arg131 stabilisiert und die Schließung der Kinase-Domäne induziert . Diese Aktivierung von PDK1 führt zur Phosphorylierung und Aktivierung nachgeschalteter Signalkomponenten wie S6K . In Zellen wirkt das Prodrug PS423 als substratspezifischer Inhibitor von PDK1 und hemmt die Phosphorylierung und Aktivierung von S6K, ohne PKB/Akt zu beeinflussen .

Wirkmechanismus

PS210 exerts its effects by binding to the PIF-binding pocket of PDK1, stabilizing the residue Arg131, and inducing the closure of the kinase domain . This activation of PDK1 leads to the phosphorylation and activation of downstream signaling components such as S6K . In cells, the prodrug PS423 acts as a substrate-selective inhibitor of PDK1, inhibiting the phosphorylation and activation of S6K without affecting PKB/Akt .

Vergleich Mit ähnlichen Verbindungen

PS210 ist einzigartig in seiner selektiven Aktivierung von PDK1 über die PIF-Bindungstasche. Ähnliche Verbindungen umfassen:

PS48: Ein weiterer Aktivator von PDK1, jedoch mit unterschiedlichen Bindungseigenschaften.

PS182: Ähnlich wie PS171, jedoch mit unterschiedlichen Bindungseigenschaften.

SBF1: Ein allosterischer Inhibitor, der auf die PIF-Tasche von PDK1 zielt. PS210 zeichnet sich durch seine hohe Selektivität und Potenz bei der Aktivierung von PDK1 aus, ohne andere Proteinkinasen zu beeinflussen

Eigenschaften

IUPAC Name |

2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJPLHGJBUWCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

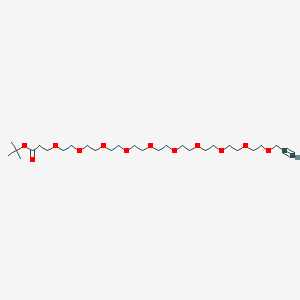

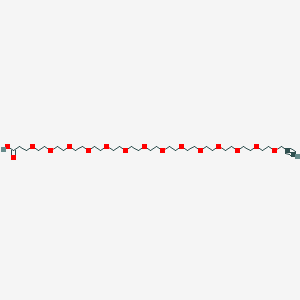

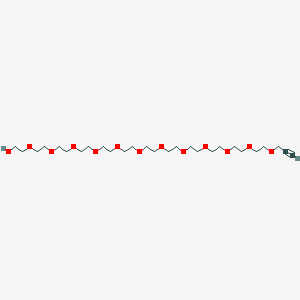

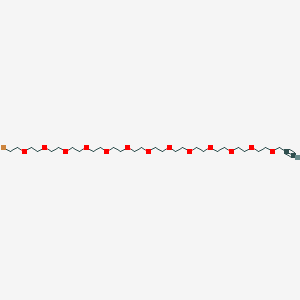

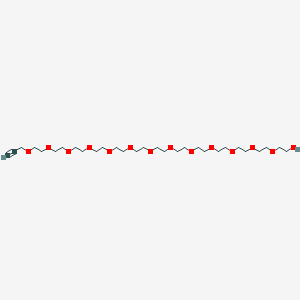

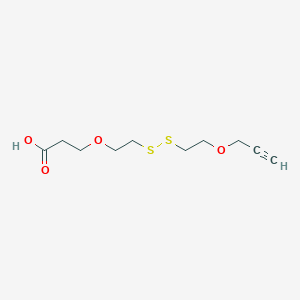

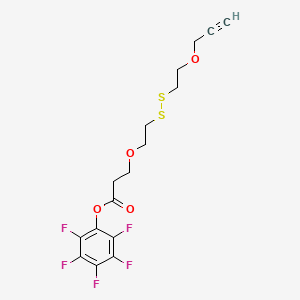

Feasible Synthetic Routes

Q1: What is the significance of the pS210 phosphorylation site?

A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []

Q2: Can you give an example of a protein where pS210 is important for its function?

A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []

Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?

A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []

Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?

A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []

Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?

A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.

Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?

A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:

- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []

- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []

- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []

- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []

Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?

A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)